N-(cyclohexylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(cyclohexylmethyl)-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-13-8-10-16(11-9-13)23-19(26)24-20-22-14(2)17(27-20)18(25)21-12-15-6-4-3-5-7-15/h8-11,15H,3-7,12H2,1-2H3,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCSIJGISGBYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(cyclohexylmethyl)-4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-5-carboxamide, is a derivative of 2-aminothiazole. The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib. It has shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate.
Mode of Action
The presence of N-methylamino at the 2-position of thiazole remarkably improves antiproliferative effects against MCF-7 cells. This suggests that the compound interacts with its targets in a way that inhibits cell proliferation, a key characteristic of cancer cells.
Biochemical Pathways
These include antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities.
Pharmacokinetics
The broad pharmacological spectrum of 2-aminothiazole derivatives suggests that they may have favorable adme properties.
Result of Action
The result of the compound’s action is likely a decrease in the proliferation of cancer cells, given its antiproliferative effects. This could potentially lead to a reduction in tumor size and slow the progression of the disease.
Biological Activity
N-(cyclohexylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C18H24N2OS
- Molecular Weight : 320.46 g/mol
The thiazole ring and the urea moiety are critical for its biological activity, as they are often involved in interactions with biological targets.
1. Antioxidant Activity
Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant antioxidant properties. Antioxidant assays have shown that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
2. Xanthine Oxidase Inhibition
A study on related thiazole derivatives demonstrated that certain compounds exhibited moderate xanthine oxidase inhibitory activity. Xanthine oxidase is an enzyme involved in the production of uric acid, and its inhibition is a therapeutic target for gout treatment. Compounds similar to this compound showed IC50 values ranging from 3.6 to 9.9 μM, indicating promising potential for urate-lowering therapies .
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| Compound 5k | 8.1 | Xanthine oxidase inhibitor |
| Compound 5j | 3.6 | Xanthine oxidase inhibitor |
| Compound 5l | 9.9 | Xanthine oxidase inhibitor |
3. Anticancer Activity
Preliminary studies on thiazole derivatives have shown promising anticancer activities. For instance, modifications of thiazole structures have led to agents that inhibit tubulin polymerization, thereby disrupting cancer cell proliferation. This mechanism is crucial in the development of new chemotherapeutic agents against various cancers .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : By binding to active sites of target enzymes such as xanthine oxidase.
- Scavenging Free Radicals : Through electron donation mechanisms that neutralize reactive oxygen species (ROS).
Case Study 1: Xanthine Oxidase Inhibition
In a comparative study involving various thiazole derivatives, this compound was evaluated alongside febuxostat, a known xanthine oxidase inhibitor. The results indicated that while febuxostat showed superior activity, the test compound still demonstrated significant inhibition at lower concentrations .
Case Study 2: Anticancer Efficacy
A series of synthesized thiazoles were tested against melanoma and prostate cancer cell lines, revealing that compounds with structural similarities to this compound exhibited reduced cell viability at nanomolar concentrations . This suggests potential for further development in cancer therapeutics.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its cyclohexylmethyl and p-tolyl ureido substituents. Below is a comparison with key analogs:
Key Observations :
- Cyclohexylmethyl vs.
- Ureido Group Variations : The p-tolyl ureido group (electron-donating methyl) may improve metabolic stability relative to phenyl or nitro-furyl ureido groups (e.g., ), which could be prone to oxidative degradation.
Anticancer Activity
- Compound 7b (4-methyl-2-phenylthiazole-5-carbohydrazide derivative) exhibited an IC50 of 1.61 ± 1.92 µg/mL against HepG-2 cells, attributed to its hydrazide and α-halo substituents .
Enzyme Inhibition
- Thiazolidinone derivatives with thioxo groups (e.g., ) demonstrated urease inhibitory activity, suggesting that the thiazole core’s electron-deficient regions are critical for enzyme binding.
Hypothesis for Target Compound: The p-tolyl ureido group may enhance target binding through hydrophobic interactions, while the carboxamide linkage could improve solubility relative to thiazolidinone analogs.
Yield Comparison :
- Thiazolidinone analogs (e.g., ) had yields of 53–90%, influenced by steric hindrance from substituents.
- Thiazole-5-carboxamides (e.g., ) typically achieve 60–85% yields under optimized coupling conditions.
Physicochemical Properties
The cyclohexylmethyl group likely increases LogP, favoring blood-brain barrier penetration compared to polar thiazolidinones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
